(3-hydrazinylphenyl)methanol
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Overview
Description
(3-Hydrazinylphenyl)methanol is an organic compound characterized by the presence of a hydrazine group (-NH-NH2) attached to a phenyl ring, which is further connected to a methanol group (-CH2OH)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-hydrazinylphenyl)methanol typically involves the reaction of 3-nitrobenzyl alcohol with hydrazine hydrate. The process can be summarized as follows:
Reduction of 3-nitrobenzyl alcohol: The nitro group in 3-nitrobenzyl alcohol is reduced to an amine group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Hydrazine substitution: The resulting 3-aminobenzyl alcohol is then reacted with hydrazine hydrate under reflux conditions to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(3-Hydrazinylphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The hydrazine group can be reduced to form an amine.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution can be carried out using alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: 3-formylphenylmethanol or 3-carboxyphenylmethanol.
Reduction: 3-aminophenylmethanol.
Substitution: Various substituted phenylmethanol derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Hydrazinylphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of enzyme inhibitors or as a probe in biochemical assays.
Industry: It can be used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (3-hydrazinylphenyl)methanol depends on its interaction with specific molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in proteins or other biomolecules, potentially inhibiting their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(4-Hydrazinylphenyl)methanol: Similar structure but with the hydrazine group in the para position.
(2-Hydrazinylphenyl)methanol: Similar structure but with the hydrazine group in the ortho position.
(3-Aminophenyl)methanol: Lacks the hydrazine group, having an amine group instead.
Uniqueness
(3-Hydrazinylphenyl)methanol is unique due to the presence of both a hydrazine group and a methanol group on the same phenyl ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
(3-hydrazinylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-9-7-3-1-2-6(4-7)5-10/h1-4,9-10H,5,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJJRXXOXCJIJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NN)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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